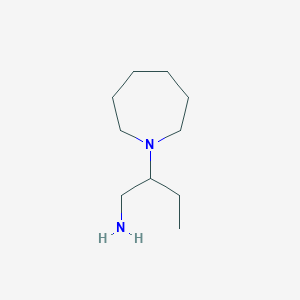
2-(azepan-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)butan-1-amine is an organic compound with the molecular formula C10H22N2 It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 1-bromobutane with azepane (hexamethyleneimine) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(azepan-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(azepan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: Similar in structure but with a shorter carbon chain.
Hexamethyleneimine: A cyclic amine with a similar ring structure but lacking the butylamine side chain.
Uniqueness
2-(azepan-1-yl)butan-1-amine is unique due to its specific combination of a six-membered azepane ring and a butylamine side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-10(9-11)12-7-5-3-4-6-8-12/h10H,2-9,11H2,1H3 |
Clave InChI |
IPHDDHZWCROIBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















